molecular formula C6H7N3O2 B1274247 3-Pyridinecarboxamide, 6-amino-N-hydroxy- CAS No. 76706-59-7

3-Pyridinecarboxamide, 6-amino-N-hydroxy-

Cat. No. B1274247
CAS RN: 76706-59-7
M. Wt: 153.14 g/mol
InChI Key: VTGKSUIGZGSWGG-UHFFFAOYSA-N
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Description

The compound "3-Pyridinecarboxamide, 6-amino-N-hydroxy-" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives, such as carboxamides, are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives often involves the formation of carboxyanilides, as seen in the preparation of 6-hydroxy-1-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from trioxo-phenylpyrano oxazines with sodium phenoxide in phenol . Another example includes the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, which was achieved by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride . Additionally, monoamide isomers such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester were synthesized using an acyl chloride reaction .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with potential for polymorphism as observed in the pyridine-2,6-dicarboxamide derivative, which crystallized in two polymorphic forms . The molecular geometry and vibrational frequencies of these compounds can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For instance, the pyridine-2,6-dicarboxamide derivative has been evaluated for its catalytic activity in the transfer hydrogenation reaction of ketones . The synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates involved condensation and intramolecular cyclization reactions . Moreover, the conversion of 2-amino-3-hydroxypyridinium vanadate to nanostructured V2O5 through thermal decomposition highlights the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can induce inductive effects that impact the compound's properties . The solubility of these compounds in polar solvents is also a notable characteristic, which is essential for their application in various fields . Thermal properties, such as stability and decomposition patterns, are crucial for understanding the behavior of these compounds under different conditions .

Scientific Research Applications

1. Polymorphism and Molecular Modeling

The compound has been synthesized and exhibited concomitant polymorphism, crystallizing in two polymorphic forms under the same conditions. It's been characterized through various techniques like elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis. The compound demonstrated antibacterial activities and showed efficient catalytic activity for transfer hydrogenation reactions. Detailed molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated using density functional theory (DFT) and compared with experimental data. This thorough study also explored the effects of different solvents on the compound's properties (Özdemir et al., 2012).

2. Chemical Reactions and Regioselectivity

The reaction of quaternary 3-pyridinecarboxamide compounds with alkali resulted in the formation of penta-2,4-dienal derivatives, showcasing a mix of positional isomers. This study provided insights into the regioselectivity and stereochemistry of the products, revealing that with increased steric hindrance, the hydroxide ion prefers attacking at the 6-position. Moreover, the study indicated that the positional isomers of the products might be in equilibrium in certain conditions, providing valuable information for further chemical synthesis and applications (Möhrle & Niessen, 2001).

3. Synthesis and Antiproliferative Activity

3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines are a known class of antiproliferative compounds. The study explored the structure-activity relationships of these derivatives, revealing that modification of the 3-amino and 2-aryl carboxamide functionalities eliminated activity, while modification at C-5 led to compounds with greater activity. This information is crucial for understanding the biochemical interactions and designing compounds with improved pharmacological properties (van Rensburg et al., 2017).

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and potential applications of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-. Given the wide range of effects displayed by similar compounds, there may be potential for discovering new pharmacological applications .

properties

IUPAC Name

6-amino-N-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGKSUIGZGSWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227506
Record name 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxamide, 6-amino-N-hydroxy-

CAS RN

76706-59-7
Record name 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076706597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-N-hydroxypyridine-3-carboxamide
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